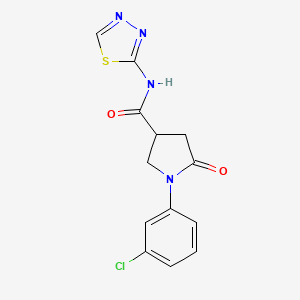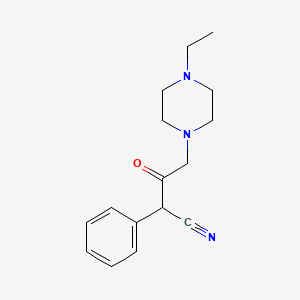
4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile
描述
4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPB is a small molecule inhibitor that can effectively block the activity of several enzymes, including protein kinases and phosphodiesterases.
作用机制
4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile exerts its effects by binding to the active site of several enzymes, including protein kinases and phosphodiesterases. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their activity. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has also been shown to modulate the activity of several signaling pathways, including the PI3K/AKT/mTOR pathway and the cAMP/PKA pathway, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the modulation of neurotransmitter activity, and the regulation of immune responses. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has also been shown to improve cognitive function and reduce inflammation in animal models.
实验室实验的优点和局限性
4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has several advantages for lab experiments, including its small size, which allows it to penetrate cell membranes and interact with intracellular targets. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile also has a relatively low toxicity profile, making it a safe and effective tool for studying various biological processes. However, 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has several limitations, including its relatively low potency compared to other inhibitors and its limited selectivity for certain enzymes.
未来方向
There are several future directions for the study of 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile, including the development of more potent and selective inhibitors, the investigation of its effects in different animal models, and the exploration of its potential applications in various disease states. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile also has potential applications in drug discovery, as it can serve as a lead compound for the development of new drugs that target specific enzymes or signaling pathways.
科学研究应用
4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has been extensively studied in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has been shown to inhibit the activity of several protein kinases, including AKT, mTOR, and ERK, which are involved in the regulation of cell growth and survival. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In neuroscience, 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease, making it a potential candidate for the treatment of neurodegenerative disorders.
In immunology, 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has been shown to modulate the activity of several immune cells, including T cells and macrophages, which are involved in the regulation of immune responses. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-oxo-2-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-18-8-10-19(11-9-18)13-16(20)15(12-17)14-6-4-3-5-7-14/h3-7,15H,2,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGNTDWFLDQHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)C(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4388338.png)
![[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4388339.png)
![ethyl 4-[methyl(2-thienylsulfonyl)amino]benzoate](/img/structure/B4388346.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4388357.png)
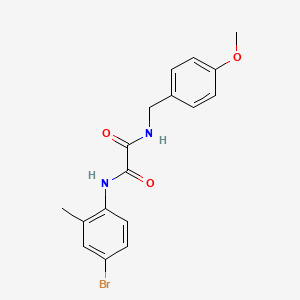
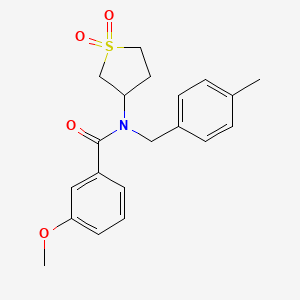
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B4388389.png)

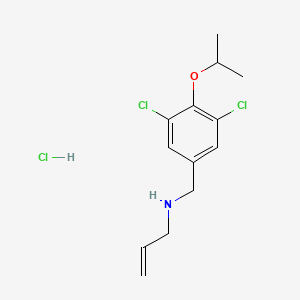
![4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4388404.png)
![3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride](/img/structure/B4388419.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4388432.png)
